molecular formula C18H18FN3OS2 B11464188 5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B11464188
M. Wt: 375.5 g/mol
InChI Key: UPOCXUNRNVLSIU-UHFFFAOYSA-N
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Description

“5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine” is a complex organic compound that features a unique tricyclic structure. This compound contains several functional groups, including a fluorophenyl group, a methylsulfanyl group, and a diazatricyclic core. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine” would likely involve multiple steps, including the formation of the tricyclic core and the introduction of the various functional groups. Typical synthetic routes might include:

    Formation of the Tricyclic Core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction using a fluorophenyl halide and a suitable nucleophile.

    Addition of the Methylsulfanyl Group: This could be achieved through a thiolation reaction using a methylthiolating agent.

    Final Assembly and Purification: The final compound would be assembled through a series of coupling reactions, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors to improve efficiency and reproducibility.

    Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the diazatricyclic core, to form reduced derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Conditions for substitution reactions might include the use of strong bases or acids, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced tricyclic derivatives.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

“5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes due to its unique structure.

    Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, modulating their activity.

    Disruption of Biological Pathways: The compound might interfere with key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
  • 5-[(2-bromophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Uniqueness

The uniqueness of “5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine” lies in its specific functional groups and tricyclic structure, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H18FN3OS2

Molecular Weight

375.5 g/mol

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C18H18FN3OS2/c1-18(2)7-11-13(8-23-18)25-16-14(11)15(20)21-17(22-16)24-9-10-5-3-4-6-12(10)19/h3-6H,7-9H2,1-2H3,(H2,20,21,22)

InChI Key

UPOCXUNRNVLSIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=CC=C4F)C

Origin of Product

United States

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